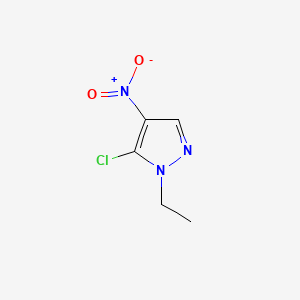![molecular formula C7H7BrClN3 B571979 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride CAS No. 1260381-81-4](/img/structure/B571979.png)
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
The synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride typically involves the bromination of pyrrolo[3,2-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Applications De Recherche Scientifique
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Research: The compound is used in studies related to cancer, as it can inhibit specific signaling pathways involved in tumor growth.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological targets.
Mécanisme D'action
The mechanism of action of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as kinase enzymes. By binding to these targets, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for the development of anticancer drugs .
Comparaison Avec Des Composés Similaires
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride can be compared with other similar compounds, such as:
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but differs in the position of the bromine atom and nitrogen atom in the pyridine ring.
6-Bromo-1H-benzimidazole: Contains a benzimidazole ring instead of a pyrrolo[3,2-b]pyridine ring.
7-Azaindole: A related compound with a nitrogen atom in the indole ring.
These comparisons highlight the unique structural features and potential biological activities of this compound.
Propriétés
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-4-1-6-7(11-2-4)5(9)3-10-6;/h1-3,10H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLRILZNJQHJTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743237 |
Source


|
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-81-4 |
Source


|
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)
![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)





![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)


